molecular formula C5H9F6N2P B035602 1,3-Dimethylimidazolium hexafluorophosphate CAS No. 243664-15-5

1,3-Dimethylimidazolium hexafluorophosphate

Cat. No.: B035602
CAS No.: 243664-15-5
M. Wt: 242.1 g/mol
InChI Key: GHHQXGQUBHYUSO-UHFFFAOYSA-N
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Description

1,3-Dimethylimidazolium hexafluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is C5H9F6N2P and its molecular weight is 242.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Extraction and Separation

Ionic liquids, including imidazolium-based compounds, have significantly impacted materials science, particularly in solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. These materials, primarily modified with ionic liquids, have shown potential in enhancing separation processes. Silica, polymers, and monoliths modified with imidazolium ionic liquids have been extensively studied, indicating a trend towards the increased use of pyridinium and phosphonium in the future for covalent modifications of materials (Vidal, Riekkola, & Canals, 2012).

Electrochemical Reduction Mechanisms

The electrochemical behavior of organic cations, particularly those used in ionic liquids for electrochemical applications, has been reviewed. Specific reduction reactions occurring at the negative electrode in the presence of 1,3-dialkylimidazolium and other cation families have been explored. This research provides insights into predicting reduction behavior, rationalizing experimental observations, and designing salts with desired electrochemical characteristics (Lane, 2012).

Interactions with Polysaccharides

Imidazolium ionic liquids have been used as solvents for cellulose, enabling chemical modifications of this biopolymer under mild conditions. The homogeneous acylation, carbanilation, and silylation of cellulose in ionic liquid media demonstrate the versatility of these solvents in producing various cellulose esters and derivatives, contributing to advancements in materials science (Heinze et al., 2008).

Electrochemical Surface Finishing and Energy Storage

Research on Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures for electroplating and energy storage applications has highlighted their potential. The ability to handle these RTILs more easily now than in the past has led to renewed interest in their applications, indicating significant progress in the field of electrochemical technology (Tsuda, Stafford, & Hussey, 2017).

Phase Behavior and Applications

The phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes has been studied, revealing the impact of cation and anion types on solubility and potential applications. These findings suggest possibilities for using ionic liquids as tunable solvents for separation processes and extractions, highlighting their environmental acceptability and versatility (Visak et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Properties

IUPAC Name

1,3-dimethylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQXGQUBHYUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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